(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thioxothiazolidinone core, which is a sulfur-containing heterocycle, and a benzylidene group substituted with hydroxy and methoxy functionalities. The presence of these functional groups contributes to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-morpholino-2-thioxothiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the benzylidene linkage. The reaction mixture is often refluxed in a suitable solvent, such as ethanol or methanol, to achieve the desired product.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzylidene double bond can be reduced to a single bond using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated benzylidene derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups may facilitate binding to enzymes or receptors, leading to modulation of biological processes. Additionally, the thioxothiazolidinone core may interact with cellular components, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarboxamide: Similar structure with a hydrazinecarboxamide group instead of a thioxothiazolidinone core.
4-hydroxy-3-methoxybenzylidene aminobenzoate: Contains a benzylidene group with hydroxy and methoxy substitutions, but with an aminobenzoate moiety.
Uniqueness
(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thioxothiazolidinone core and a benzylidene group with hydroxy and methoxy functionalities. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-20-12-8-10(2-3-11(12)18)9-13-14(19)17(15(22)23-13)16-4-6-21-7-5-16/h2-3,8-9,18H,4-7H2,1H3/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISPWOKNJXQCGQ-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)N3CCOCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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